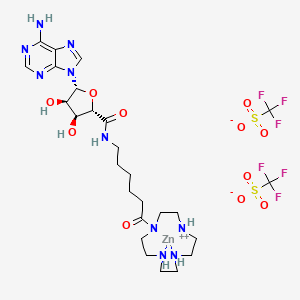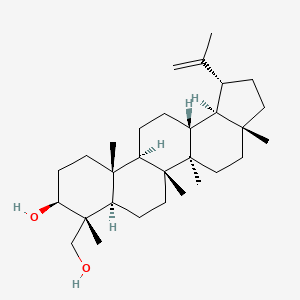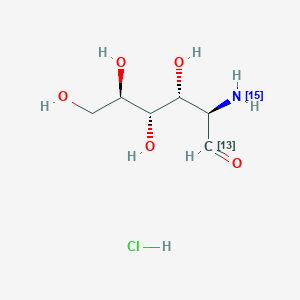
Glucosamine-13C,15N (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucosamine-13C,15N (hydrochloride): is a stable isotope-labeled compound, where the carbon and nitrogen atoms are replaced with their isotopes, carbon-13 and nitrogen-15, respectively. This compound is a derivative of glucosamine hydrochloride, an amino sugar that plays a crucial role in the biochemical synthesis of glycosylated proteins and lipids. It is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique isotopic labeling which allows for precise tracking and analysis in various experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Glucosamine-13C,15N (hydrochloride) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the glucosamine molecule. This can be achieved through the growth of plants or microorganisms in an environment enriched with these isotopes. For instance, plants can be grown in a carbon-13 dioxide atmosphere and watered with nitrogen-15 containing salts . The labeled glucosamine is then extracted and purified.
Industrial Production Methods: Industrial production of Glucosamine-13C,15N (hydrochloride) typically involves fermentation processes using engineered microorganisms. These microorganisms are cultivated in media enriched with carbon-13 and nitrogen-15 sources. The fermentation process is optimized to maximize the yield of the labeled glucosamine, which is subsequently isolated and converted to its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions: Glucosamine-13C,15N (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino group to a nitro group.
Reduction: The reduction of the nitro group back to an amino group.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of glucosamine can yield glucosaminic acid, while reduction can regenerate the original glucosamine .
Scientific Research Applications
Chemistry: In chemistry, Glucosamine-13C,15N (hydrochloride) is used as a tracer in metabolic studies to track the incorporation and transformation of glucosamine in various biochemical pathways.
Biology: In biological research, this compound is utilized to study the metabolism of amino sugars and their role in cellular processes. It is also used in the investigation of glycosylation patterns in proteins and lipids.
Medicine: In medical research, Glucosamine-13C,15N (hydrochloride) is employed to study the pharmacokinetics and pharmacodynamics of glucosamine-based drugs. It helps in understanding the absorption, distribution, metabolism, and excretion of these drugs in the body.
Industry: In the industrial sector, this compound is used in the production of labeled pharmaceuticals and as an internal standard in mass spectrometry for the quantification of glucosamine in various samples .
Mechanism of Action
Glucosamine-13C,15N (hydrochloride) exerts its effects by serving as a building block for the synthesis of glycosaminoglycans, which are essential components of cartilage and other connective tissues. The isotopic labeling allows for precise tracking of glucosamine’s incorporation into these macromolecules. The compound also exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines and enhancing the synthesis of proteoglycans, which help in maintaining joint health .
Comparison with Similar Compounds
Glucosamine hydrochloride: The non-labeled version of the compound.
N-Acetylglucosamine: Another amino sugar with similar biochemical properties.
Chitosamine: A derivative of chitin, similar in structure to glucosamine.
Uniqueness: The uniqueness of Glucosamine-13C,15N (hydrochloride) lies in its isotopic labeling, which allows for detailed tracking and analysis in scientific research. This feature makes it particularly valuable in studies requiring precise quantification and localization of glucosamine within biological systems .
Properties
Molecular Formula |
C6H14ClNO5 |
|---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(15N)azanyl-3,4,5,6-tetrahydroxy(113C)hexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i1+1,7+1; |
InChI Key |
CBOJBBMQJBVCMW-PPWZJVLCSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)[15NH2])O)O)O)O.Cl |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B15140231.png)
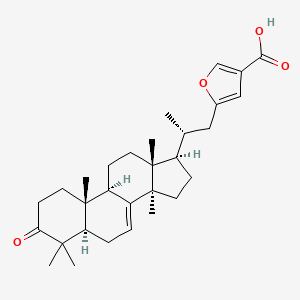
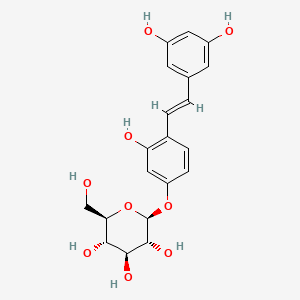
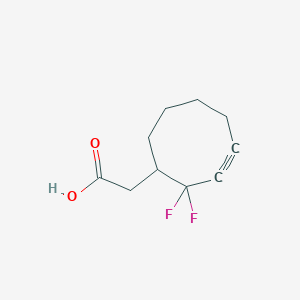
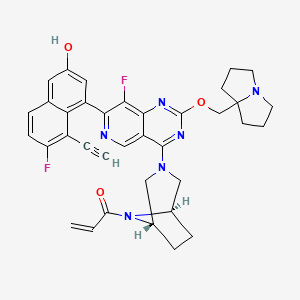
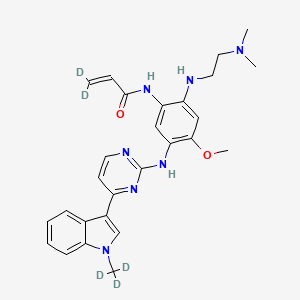
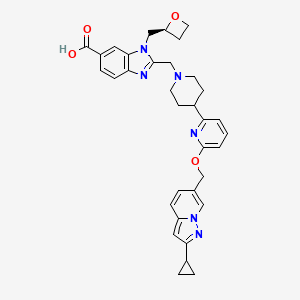
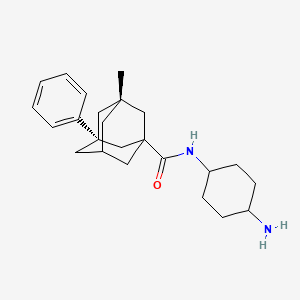
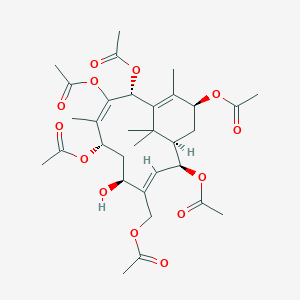
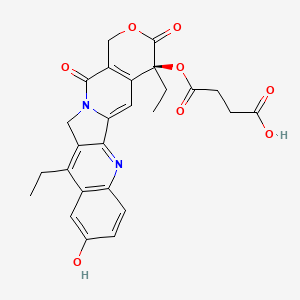
![3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoropyridin-2-yl]amino]propyl (2S)-2-amino-3-methylbutanoate](/img/structure/B15140303.png)
![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B15140313.png)
